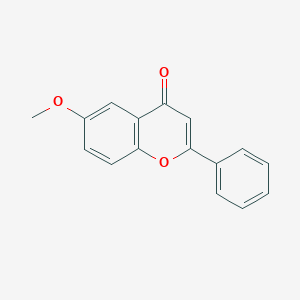

6-Methoxyflavone

概要

説明

6-メトキシフラボンは、様々な植物に存在する天然のフラボノイド化合物です。抗炎症作用、抗酸化作用、抗がん作用など、多様な生物活性で知られています。この化合物は、C16H12O3の分子式を持ち、フラボン構造にメトキシ基が結合しているのが特徴です。

2. 製法

合成経路と反応条件: 6-メトキシフラボンは、いくつかの方法で合成することができます。一般的な方法の1つは、2-ヒドロキシアセトフェノンと4-メトキシベンズアルデヒドを塩基存在下で反応させ、続いて環化させてフラボン構造を形成する方法です。反応条件は、通常、エタノールやメタノールなどの溶媒と、水酸化ナトリウムや炭酸カリウムなどの触媒の使用を含みます。

工業生産方法: 6-メトキシフラボンの工業生産は、多くの場合、上記の方法と同様の方法を用いた大規模合成で行われます。このプロセスは、温度、圧力、反応時間などの反応パラメータを注意深く制御することで、より高い収率と純度が得られるように最適化されることがあります。

3. 化学反応解析

反応の種類: 6-メトキシフラボンは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、酸化されてキノンやその他の酸化された誘導体を生成することがあります。

還元: 還元反応は、6-メトキシフラボンを対応するジヒドロフラボンに変換することができます。

置換: 求電子置換反応は、芳香族環で起こり、様々な置換フラボンが生成されます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの試薬が一般的に使用されます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムが、一般的な還元剤です。

置換: フriedel-craftsアシル化またはアルキル化反応は、触媒として塩化アルミニウムを用いるのが一般的です。

主な生成物:

4. 科学研究への応用

化学: 他のフラボノイド誘導体を合成するための前駆体として使用されます。

生物学: アポトーシスや細胞周期調節など、細胞プロセスに対する影響が研究されています。

医学: 抗がん剤、抗炎症剤、神経保護作用が調査されています。がん細胞の増殖を阻害し、炎症を軽減することが期待されています。

産業: 生物活性を持つことから、医薬品や栄養補助食品の開発に利用されています。

準備方法

Synthetic Routes and Reaction Conditions: 6-Methoxyflavone can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the flavone structure. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

化学反応の分析

Types of Reactions: 6-Methoxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavone.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted flavones.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.

Major Products:

科学的研究の応用

Neuropharmacological Effects

Cognitive Enhancement and Neuroprotection

Recent studies have demonstrated that 6-MOF acts as a GABA-A receptor agonist, which may contribute to its anxiolytic and antidepressant effects. In a study involving various doses (25, 50, and 75 mg/kg) administered to mice, significant improvements were observed in anxiety, depression, and memory functions. Notably, the highest dose improved socialization behavior and performance in the Morris water maze test, indicating enhanced spatial memory and learning capabilities .

Mechanisms of Action

The neuroprotective effects of 6-MOF are attributed to its ability to modulate neurotransmitter levels. It has been shown to raise levels of serotonin, dopamine, noradrenaline, and vitamin C in specific brain regions such as the hippocampus and striatum . Additionally, in silico studies suggest that 6-MOF binds effectively with antioxidant enzymes, further supporting its role in neuroprotection against oxidative stress .

Analgesic and Anti-inflammatory Properties

Pain Relief in Neuropathic Models

6-MOF has demonstrated significant analgesic effects in various pain models. In studies involving chronic constriction injury (CCI) and streptozotocin (STZ)-induced neuropathy, administration of 6-MOF reduced nociceptive behaviors associated with both static and dynamic allodynia . The compound also alleviated motor side effects typically induced by conventional analgesics like gabapentin .

Mechanistic Insights

The antinociceptive effects of 6-MOF are believed to stem from its ability to inhibit pro-inflammatory pathways and enhance endogenous analgesic mechanisms. For instance, it has been shown to significantly attenuate chemically induced visceral nociception in animal models . The compound's ability to modulate inflammatory mediators positions it as a potential therapeutic agent for chronic pain management.

Anticancer Potential

Cytotoxicity Against Cancer Cells

Studies have indicated that 6-MOF exhibits potent cytotoxic effects against various cancer cell lines, including cervical cancer cells. Research findings highlight its ability to induce apoptosis in cancer cells through multiple pathways, including the modulation of oxidative stress responses and inhibition of cell proliferation .

Combination Therapies

In addition to its standalone effects, 6-MOF has been investigated in combination with other pharmacological agents like donepezil for enhanced therapeutic outcomes in cognitive impairment models induced by chronic ethanol exposure. This combination therapy showed improved cognitive performance compared to control groups .

Other Therapeutic Applications

Antidiabetic Activity

Extracts of 6-MOF from Stevia rebaudiana have shown potential antidiabetic properties, suggesting that this flavonoid may play a role in glucose metabolism regulation .

Antifungal Activity

Research has also indicated that 6-MOF possesses antifungal properties against Candida albicans, making it a candidate for further exploration in treating fungal infections .

Summary Table of Applications

作用機序

6-メトキシフラボンの作用機序には、いくつかの分子標的と経路が関与しています。

類似化合物との比較

6-メトキシフラボンは、以下のような他のメトキシフラボンと比較することができます。

- 2’-メトキシフラボン

- 3’-メトキシフラボン

- 4’-メトキシフラボン

- 3’,4’-ジメトキシフラボン

独自性: 6-メトキシフラボンは、特定のメトキシ置換パターンを持つため、他の化合物とは異なる生物活性と潜在的な治療応用を持つという特徴があります。複数の分子標的と経路を調節できる能力は、他の類似化合物とは異なるものです。

生物活性

6-Methoxyflavone (6-MOF) is a naturally occurring flavonoid with significant biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the pharmacological effects of 6-MOF based on recent research findings.

6-MOF is characterized by its ability to modulate various biological pathways. It acts as a GABA-A receptor agonist , which has implications for its anxiolytic and antidepressant effects. Additionally, it has been shown to enhance levels of neurotransmitters such as serotonin, dopamine, and noradrenaline in the brain, contributing to its neuroprotective properties .

Binding Affinity and Docking Studies

In silico studies indicate that 6-MOF has a binding energy of with antioxidant enzymes, suggesting a strong interaction that supports its antioxidant capabilities . Molecular docking analyses further confirm its affinity towards key targets involved in cell cycle regulation and apoptosis.

Neuropharmacological Effects

Recent studies have demonstrated that 6-MOF possesses significant neuropharmacological effects:

- Cognitive Enhancement : In animal models, 6-MOF has been shown to improve cognitive functions such as memory and learning. For instance, in the Morris water maze test, mice treated with 50 mg/kg and 75 mg/kg doses exhibited enhanced spatial memory retention compared to controls .

- Anxiolytic Properties : Behavioral tests such as the elevated plus maze demonstrated that higher doses of 6-MOF significantly reduced anxiety-like behaviors .

- Antidepressant Effects : In the tail suspension test, both 50 mg/kg and 75 mg/kg doses resulted in decreased immobility time, indicating potential antidepressant activity .

Anticancer Activity

This compound has shown promising results in cancer research, particularly against cervical cancer:

- Cell Cycle Arrest : Research indicates that 6-MOF induces S-phase arrest in HeLa cells via the CCNA2/CDK2/p21CIP1 pathway. This mechanism involves inhibiting cyclin-dependent kinases, thus halting cell proliferation .

- Cytotoxicity : The compound demonstrated significant cytotoxic effects against HeLa cells with an IC50 value of approximately 46 μM, indicating its potential as an anticancer agent .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of 6-MOF are supported by its ability to inhibit pro-inflammatory mediators:

- Reduction of NO Production : In vivo studies have shown that 6-MOF can significantly reduce LPS-induced nitric oxide (NO) production .

- Oxidative Stress Mitigation : It promotes the expression of antioxidant enzymes such as HO-1 and NQO1, thereby enhancing cellular defense mechanisms against oxidative stress .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Chronic Ethanol-Induced Cognitive Deficits : A study examined the effects of 6-MOF on cognitive impairments induced by chronic ethanol exposure. The results indicated that administration of 25 mg/kg, 50 mg/kg, and 75 mg/kg doses significantly improved novel object recognition performance compared to controls .

- Cisplatin-Induced Neuropathic Pain : Another investigation highlighted the ability of 6-MOF to alleviate cisplatin-induced hyperalgesia and allodynia in animal models, suggesting its therapeutic potential for managing chemotherapy-induced side effects .

特性

IUPAC Name |

6-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQLSABETMKIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181459 | |

| Record name | 6-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26964-24-9 | |

| Record name | 6-Methoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26964-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAX7R06N2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 6-methoxyflavone exhibits its anticancer activity primarily by targeting cyclin-dependent kinase 2 (CDK2). [, ] It binds with high affinity to CDK2, inhibiting its kinase activity. [] This inhibition disrupts the CCNA2/CDK2/p21CIP1 signaling pathway, leading to S-phase cell cycle arrest and inhibiting the proliferation of HeLa cells. [] Additionally, this compound has been shown to interact with the PERK/EIF2α/ATF4/CHOP pathway, inducing apoptosis in HeLa cells. []

ANone: While the provided abstracts do not contain comprehensive spectroscopic data, they do indicate the following:

ANone: The provided abstracts do not offer specific details on the material compatibility and stability of this compound under various conditions. Further research is required to explore this aspect.

ANone: The provided abstracts primarily focus on the biological activity and mechanisms of action of this compound. They do not provide information regarding any intrinsic catalytic properties or applications of the compound.

A: Yes, molecular docking and non-covalent interaction analyses were performed to investigate the interaction between this compound and CDK2. [] These studies revealed that this compound exhibits a strong affinity for CDK2 and exerts an inhibitory effect. [] The combination of CDK2 and CCNA2 was found to enhance these effects. []

A: The presence of the 6-methoxy group appears crucial for the anti-inflammatory activity of this compound. [] Studies comparing various hydroxylated flavones revealed that 6-hydroxyflavone and its derivatives, particularly this compound, exhibited potent anti-inflammatory effects in kidney mesangial cells. [] Methylation of the 6-hydroxyl group enhanced the potency, as demonstrated by the significantly lower IC50 value of this compound (192 nM) compared to 6-hydroxyflavone (2.0 μM). [] This suggests that the 6-methoxy group contributes favorably to the binding affinity and/or interactions with its molecular target.

ANone: While the provided abstracts do not offer a comprehensive historical overview, they highlight the growing interest in this compound and related compounds as potential therapeutic agents:

- Early studies: Focused on the synthesis and structural characterization of this compound and its derivatives. [, ]

- Recent research: Shifted towards investigating the biological activities of this compound, revealing its anti-inflammatory, [] anti-cancer, [, ] and neuroprotective properties. []

ANone: The research on this compound demonstrates clear cross-disciplinary applications and synergies, primarily spanning:

- Chemistry: Synthesis, isolation, and structural elucidation of this compound from natural sources and through chemical synthesis. [, , , , , , , , , , , , , , , , ]

- Biology: Investigation of the compound's biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. [, , , , ]

- Pharmacology: Exploration of its potential as a therapeutic agent, focusing on understanding its mechanism of action, efficacy in cellular and animal models, and potential for drug development. [, , , ]

- Pharmacognosy: Identification and isolation of this compound from various plant sources, emphasizing its natural occurrence and potential applications in traditional medicine. [, , , , , ]

- Biochemistry: Elucidation of the molecular mechanisms underlying the biological activities of this compound, including its interactions with specific proteins and signaling pathways. [, ]

- Nanotechnology: Exploration of nanoformulations for improving the delivery and efficacy of this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。